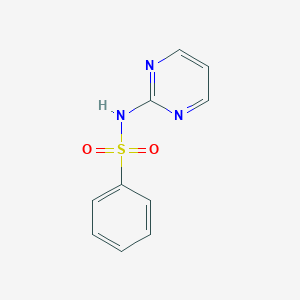

2-Benzenesulfonamidopyrimidine

Descripción

Propiedades

IUPAC Name |

N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLNLYCFFWMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168217 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16699-12-0 | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzenesulfonamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZENESULFONAMIDOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Formation of the sulfonate intermediate : Deprotonation of 2-aminopyrimidine by a base (e.g., pyridine or aqueous NaOH) generates a nucleophilic amine, which attacks benzenesulfonyl chloride to form a sulfonate intermediate.

-

Elimination of HCl : The intermediate undergoes dehydrohalogenation to yield the final sulfonamide product.

The stoichiometric ratio of 2-aminopyrimidine to benzenesulfonyl chloride is typically 1:1, though a slight excess of sulfonyl chloride (1.1–1.2 equiv) ensures complete conversion.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

Workup : The crude product is precipitated by adding ice-cold water, filtered, and recrystallized from a 3:1 ethanol/water mixture.

Alternative Pathways via Schiff Base Intermediates

Recent methodologies leverage Schiff base chemistry to functionalize this compound derivatives, though these approaches also shed light on the parent compound’s synthetic flexibility.

Synthesis of Schiff Base Precursors

In a study by Adam et al., this compound (referred to as sulfadiazine) was condensed with 4-aminoacetophenone to form a Schiff base intermediate (Fig. 1):

Conditions :

-

Solvent: Absolute ethanol

-

Catalyst: Glacial acetic acid (2 drops)

This reaction highlights the reactivity of the primary amine in 2-aminopyrimidine, which remains available for condensation even after sulfonamide formation.

Large-Scale Industrial Synthesis

Industrial production scales the classical method using continuous-flow reactors to improve efficiency and safety.

Continuous-Flow Protocol

-

Reactor Setup : Two feed streams—

-

Stream A: 2-aminopyrimidine (1.0 M in THF)

-

Stream B: Benzenesulfonyl chloride (1.1 M in THF) + TEA (1.5 equiv)

-

-

Mixing : Streams A and B merge in a T-junction at 0°C.

Advantages :

Analytical Characterization

Synthesized this compound is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity using a C18 column (mobile phase: 60:40 acetonitrile/water).

-

Melting Point : 227°C (decomposes), consistent with literature.

Challenges and Mitigation Strategies

Common Pitfalls

-

Byproduct Formation : Over-sulfonation at pyrimidine’s N1 position.

Solution : Use substoichiometric sulfonyl chloride (0.95 equiv) and low temperatures. -

Poor Solubility : Recrystallization from ethanol/water minimizes losses.

Emerging Trends in Green Synthesis

Recent advances focus on solvent-free mechanochemical synthesis:

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzenesulfonamidopyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of aminopyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-benzenesulfonamidopyrimidine derivatives. A series of compounds incorporating this moiety were synthesized and tested against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Study Findings :

- Compounds demonstrated broad-spectrum antimicrobial efficacy, particularly effective against K. pneumoniae and P. aeruginosa.

- Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated promising results, suggesting these derivatives could serve as foundational structures for new antimicrobial drugs capable of overcoming antibiotic resistance .

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. Certain derivatives of this compound have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

- Key Results :

Enzyme Inhibition

This compound derivatives have been explored for their ability to inhibit carbonic anhydrases (CAs), which are enzymes that play critical roles in physiological processes and are implicated in various diseases.

- Research Insights :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their therapeutic efficacy. Studies have systematically varied substituents on the pyrimidine and benzenesulfonamide rings to evaluate their effects on biological activity.

- Findings :

- Variations in substituent groups significantly influenced the biological activity profiles, allowing researchers to identify more potent analogs.

- The SAR studies have provided insights into the molecular interactions that govern the effectiveness of these compounds against targeted biological pathways .

Case Study 1: Antimicrobial Development

A recent study synthesized a new series of thiopyrimidine–benzenesulfonamides, revealing their potential as effective antimicrobial agents. The compounds not only inhibited bacterial growth but also suppressed biofilm formation, which is critical in treating chronic infections .

Case Study 2: Cancer Therapeutics

Another investigation focused on the design of benzenesulfonamide derivatives with pyrimidine cores aimed at cancer treatment. These compounds were tested for their ability to inhibit CA IX, showing promise as selective anticancer agents with reduced toxicity to normal cells .

Mecanismo De Acción

The mechanism of action of 2-Benzenesulfonamidopyrimidine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma.

Comparación Con Compuestos Similares

Key Observations :

- This compound exhibits lower aqueous solubility compared to sulfadiazine, likely due to the absence of ionizable groups (e.g., primary amine in sulfadiazine).

- Its estimated LogP (1.8) suggests moderate lipophilicity, which may influence membrane permeability and metabolic stability.

Research Findings and Limitations

Knowledge Gaps

- Structure-Activity Relationship (SAR) : The impact of 2-substitution on pyrimidine versus 4- or 5-substitution (common in clinical sulfonamides) remains unstudied in the provided evidence.

Actividad Biológica

2-Benzenesulfonamidopyrimidine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. It compiles findings from various studies, presenting data in tables and discussing relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that combine benzenesulfonamide with a pyrimidine ring. The synthesis typically involves the reaction of benzenesulfonyl chlorides with pyrimidine derivatives, often yielding high purity and yield of the desired product.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In an in vivo model, compounds similar to this compound showed inhibition rates of inflammation ranging from 87% to 94% in carrageenan-induced edema models .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Inhibition Rate (%) | Time (hours) |

|---|---|---|

| Compound 4a | 94.69 | 1 |

| Compound 4c | 89.66 | 2 |

| Compound 4d | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as E. coli and S. aureus. For instance, one study reported an MIC of approximately 6.72 mg/mL against E. coli and lower values against S. aureus .

Table 2: Antimicrobial Activity Data

3. Anticancer Properties

The potential anticancer activity of benzenesulfonamide derivatives has been extensively studied, particularly their effects on glioblastoma cells (GBM). One derivative, AL106, demonstrated a remarkable inhibition rate of cell growth by up to 78% in U87 GBM cells when tested at a concentration of 100 µM . This suggests that modifications in the benzenesulfonamide structure can enhance its cytotoxic effects on cancer cells while minimizing toxicity to non-cancerous cells.

Case Study: AL106 in GBM Treatment

- Objective : To evaluate the cytotoxic potential of AL106 in glioblastoma.

- Method : U87 cells were treated with varying concentrations of AL106.

- Results : AL106 exhibited significant inhibition of cell proliferation compared to cisplatin, a standard chemotherapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzenesulfonamides act as inhibitors for enzymes like matrix metalloproteinases (MMPs), which are involved in tumor progression and inflammation .

- Targeting Bacterial Topoisomerases : Some derivatives have shown effectiveness against bacterial DNA gyrase, making them potential candidates for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzenesulfonamidopyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with benzenesulfonamide groups. Key steps include:

- Core Formation : Construct the pyrimidine ring using cyclization reactions (e.g., Biginelli or Hantzsch syntheses) under controlled temperature and catalysis .

- Sulfonamide Coupling : Introduce the benzenesulfonamide moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Solvent selection (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for yield .

- Optimization : Use design-of-experiments (DoE) to vary parameters (temperature, catalyst loading, stoichiometry) and analyze outcomes via HPLC or LC-MS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonamide attachment and pyrimidine substitution patterns. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) .

- HPLC-PDA/MS : Assess purity (>95%) and detect byproducts. Use reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate molecular formula (C₁₀H₉N₃O₂S) and rule out hydrate/solvate formation .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or carbonic anhydrases via fluorometric assays (e.g., Z′-Lyte kinase assays). IC₅₀ values <10 µM warrant further study .

- Cellular Toxicity : Use MTT assays in HEK293 or HepG2 cells to establish safe concentration ranges (typically <50 µM) .

- Solubility Profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide in vitro testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzene ring. Assess impact on target binding via molecular docking .

- Bioisosteric Replacement : Replace pyrimidine with triazine or thiazole cores to enhance metabolic stability. Compare logP and polar surface area .

- Pharmacokinetic Screening : Use Caco-2 monolayers for permeability and microsomal assays for metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration). Validate using positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Data Normalization : Normalize activity to internal standards (e.g., % inhibition relative to vehicle controls) to mitigate batch-to-batch variability .

- Meta-Analysis : Cross-reference results with PubChem BioAssay data to identify outliers or assay-specific artifacts .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with His64 in carbonic anhydrase) .

- Chemogenomic Databases : Use ChEMBL or BindingDB to predict off-targets via similarity ensemble approach (SEA) .

- ADMET Prediction : Apply QSAR models (e.g., ADMET Predictor) to estimate hepatotoxicity and CYP inhibition .

Q. How can crystallographic data resolve ambiguities in this compound’s binding mode?

- Methodological Answer :

- Co-crystallization : Soak target proteins (e.g., human carbonic anhydrase II) with the compound at 10 mM. Use PEG 3350 as precipitant .

- Data Collection : Collect diffraction data at 1.8 Å resolution using synchrotron radiation. Refine structures with PHENIX or CCP4 .

- Electron Density Analysis : Validate sulfonamide coordination to active-site zinc ions and π-π stacking with adjacent residues .

Data Presentation Guidelines

- Tables : Include synthetic yields, spectroscopic data, and bioactivity metrics (e.g., IC₅₀, logP) .

- Figures : Highlight SAR trends, crystallographic binding modes, and computational docking poses .

- Reproducibility : Follow Beilstein Journal guidelines for experimental detail, ensuring independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.